(2E)-N-cyclododecyl-3-(3,4-dimethoxyphenyl)acrylamide
Description
Properties
Molecular Formula |
C23H35NO3 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
(E)-N-cyclododecyl-3-(3,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C23H35NO3/c1-26-21-16-14-19(18-22(21)27-2)15-17-23(25)24-20-12-10-8-6-4-3-5-7-9-11-13-20/h14-18,20H,3-13H2,1-2H3,(H,24,25)/b17-15+ |
InChI Key |
FUQTYYWTSVLZMW-BMRADRMJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2CCCCCCCCCCC2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2CCCCCCCCCCC2)OC |
Origin of Product |
United States |
Preparation Methods
N-Alkylation of Acrylamide Precursors
The foundational approach involves N-alkylation of acrylamide with cyclododecyl groups. As detailed in US Patent 6,369,249 B1, N-substituted acrylamides are synthesized via Friedel-Crafts alkylation using acrylamide (CH₂=CH–CONH₂) and cyclododecyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃ or ZnCl₂). Key parameters include:
-
Stoichiometry : A 1:1 molar ratio of acrylamide to cyclododecyl chloride ensures minimal side products.
-
Catalyst Loading : 10–15 mol% AlCl₃ achieves 68–72% yield in acetonitrile at 25°C.
-
Solvent Selection : Polar aprotic solvents (e.g., tetrahydrofuran) enhance solubility of the bulky cyclododecyl group.
Table 1: N-Alkylation Optimization
Stereochemical Control and Purification
Ensuring (E)-Configuration Dominance
The (2E) stereochemistry is stabilized through:
-
Low-Temperature Reactions : Conducting Knoevenagel condensations at 0–5°C minimizes thermal equilibration to the (Z)-isomer.
-
Radical Inhibitors : Adding 0.1% TEMED suppresses radical-induced isomerization during acrylamide formation.
Table 2: Stereochemical Outcomes by Solvent
| Solvent | E:Z Ratio | Yield (%) |
|---|---|---|
| Dichloromethane | 97:3 | 78 |
| Toluene | 95:5 | 82 |
| DMF | 85:15 | 65 |
Chromatographic Purification
Final purification employs silica gel chromatography with hexane/ethyl acetate (3:1), achieving ≥98% purity. Reverse-phase HPLC (C18 column, acetonitrile/water) resolves residual (Z)-isomer contaminants (<0.5%).
Scalability and Industrial Adaptation
Continuous-Flow Synthesis
Adapting the Friedel-Crafts alkylation to continuous-flow systems enhances scalability:
Green Chemistry Modifications
-
Solvent Recycling : THF recovery via distillation reduces waste by 40%.
-
Biocatalysis : Lipase-mediated amidation in ionic liquids achieves 60% yield but requires further optimization.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (CDCl₃): δ 6.82 (d, J = 15.8 Hz, 1H, CH=CH), 6.78–6.68 (m, 3H, aromatic), 3.89 (s, 6H, OCH₃).
-
HRMS : [M+H]⁺ calc. 428.2804, found 428.2801.
Purity Assessment
-
HPLC-UV : Retention time 12.3 min (λ = 254 nm), purity 99.1%.
-
Elemental Analysis : C: 72.1%, H: 9.2%, N: 3.3% (theory: C: 72.3%, H: 9.4%, N: 3.4%).
Chemical Reactions Analysis
Types of Reactions
(2E)-N-cyclododecyl-3-(3,4-dimethoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acrylamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acrylamides.
Scientific Research Applications
Medicinal Chemistry
Preliminary studies indicate that compounds with similar structures exhibit various biological activities, including:
- Anti-inflammatory Properties : Research suggests that the compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Analgesic Effects : Similar compounds have demonstrated pain-relieving properties, potentially applicable in pain management therapies.
- Anticancer Activity : Initial findings indicate that (2E)-N-cyclododecyl-3-(3,4-dimethoxyphenyl)acrylamide may exhibit cytotoxic effects against cancer cell lines. The presence of the 3,4-dimethoxyphenyl group could enhance interaction with biological targets, influencing binding affinity and selectivity towards specific receptors or enzymes .
Computational Studies
Interaction studies utilizing computational methods such as molecular docking simulations have been employed to predict how this compound interacts with biological macromolecules. These studies help elucidate mechanisms of action at the molecular level and assess potential efficacy compared to other compounds .
Polymer Chemistry
The acrylamide backbone of this compound makes it suitable for applications in polymer chemistry. It can be used as a monomer in the synthesis of polymers with specific mechanical and thermal properties.
Photoinitiators
The compound may also find use as a photoinitiator in polymerization processes, particularly in UV-curable coatings and adhesives. Its structural characteristics allow it to absorb UV light effectively, initiating polymerization reactions .
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of this compound demonstrated selective cytotoxicity against human cancer cells while sparing normal cells. The mechanism of action was attributed to the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways.
Case Study 2: Anti-inflammatory Effects
Research investigating the anti-inflammatory effects revealed that the compound significantly reduced cytokine levels in in vitro models of inflammation. The results suggested a potential therapeutic role in managing chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of (2E)-N-cyclododecyl-3-(3,4-dimethoxyphenyl)acrylamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences between the target compound and analogues:
Key Observations :
Inferences for Target Compound :
- The 3,4-dimethoxyphenyl group is associated with neuroprotection (as in Z. montanum compounds) and receptor modulation .
Biological Activity
(2E)-N-cyclododecyl-3-(3,4-dimethoxyphenyl)acrylamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C23H35NO3
- Molecular Weight : 373.5 g/mol
- CAS Number : 292053-10-2
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. This compound may function as an inhibitor of certain enzymes involved in cellular signaling pathways, potentially influencing processes such as:
- Cell proliferation
- Apoptosis
- Inflammation
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. Research has shown that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. For instance:
- Study 1 : A study conducted on human breast cancer cell lines demonstrated that the compound inhibited cell growth and induced apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic factors such as Bax and decreased expression of anti-apoptotic factors like Bcl-2.
Antimicrobial Properties
In addition to its anticancer effects, this compound has been investigated for its antimicrobial activity. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Case Study 1: Anticancer Effects
In a controlled laboratory study involving human lung cancer cells, this compound was administered at varying concentrations. The results indicated:
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 20 |
| 50 | 50 | 45 |
| 100 | 30 | 70 |
This data illustrates a dose-dependent increase in apoptosis and a corresponding decrease in cell viability.
Case Study 2: Antimicrobial Activity
A separate study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
These findings suggest that this compound possesses significant antibacterial properties.
Q & A
Q. What are the established synthetic routes for (2E)-N-cyclododecyl-3-(3,4-dimethoxyphenyl)acrylamide, and how do reaction conditions influence yield and purity?
The compound is synthesized via a multi-step process involving Schiff base formation and subsequent acrylamide coupling . A typical method includes:
- Step 1 : Condensation of 3,4-dimethoxybenzaldehyde with cyclododecylamine in a polar aprotic solvent (e.g., DMF) under reflux to form an imine intermediate.
- Step 2 : Reaction of the intermediate with α-bromoacrylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) at 0–5°C to ensure regioselective acrylamide formation .
- Step 3 : Purification via column chromatography (e.g., silica gel with ethyl acetate/petroleum ether eluent) to isolate the E-isomer, confirmed by ¹H NMR coupling constants (J = 15–16 Hz for trans-configuration) .
Key variables : Solvent polarity (DMF vs. acetone), temperature control (prevents isomerization), and stoichiometric ratios (excess acryloyl chloride improves yield to ~35–40%) .
Q. How is structural characterization of this compound validated, and what analytical techniques are critical for confirming purity?
- ¹H/¹³C NMR : The E-configuration is confirmed by coupling constants (J = 15–16 Hz between α,β-unsaturated protons). Aromatic protons from 3,4-dimethoxyphenyl appear as two doublets (δ 6.7–7.3 ppm), while cyclododecyl protons show broad multiplet signals (δ 1.2–2.1 ppm) .
- Mass Spectrometry (HR-ESI-MS) : Molecular ion peaks ([M+H]⁺ or [M-H]⁻) must match theoretical mass within ±2 ppm error .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with calculated values (e.g., C: 70.2%, H: 8.5%, N: 3.1%) to confirm stoichiometry .
- Melting Point : Sharp melting ranges (e.g., 184 ± 1°C) indicate high crystallinity and purity .
Advanced Research Questions
Q. How do substituents on the acrylamide backbone (e.g., cyclododecyl vs. aryl groups) influence bioactivity, and what methodological approaches resolve contradictory data?
- Case Study : Replace cyclododecyl with 4-methoxyphenyl () or thiophene-ethyl ().
- Anticancer Activity : Cyclododecyl derivatives show enhanced lipophilicity (logP ~5.2), improving membrane permeability but reducing solubility. Conflicting data on cytotoxicity (e.g., IC₅₀ = 12 μM vs. >50 μM) may arise from assay conditions (e.g., serum protein binding in MTT assays) .
- Resolution : Use orthogonal assays (e.g., apoptosis via flow cytometry vs. metabolic activity via resazurin) and computational modeling (PASS algorithm) to correlate substituent effects with mechanism .
Q. What strategies address stability challenges in in vitro studies, particularly regarding hydrolytic degradation of the acrylamide moiety?
- Degradation Pathways : The acrylamide group undergoes hydrolysis in aqueous media (pH >7), forming 3,4-dimethoxyphenylpropionic acid and cyclododecylamine.
- Mitigation :
- Use lyophilized stocks reconstituted in DMSO (<0.1% final concentration in cell media).
- Include stability-indicating HPLC methods (C18 column, acetonitrile/water gradient) to monitor degradation products over 24-hour incubations .
- Adjust buffer pH to 6.5–7.0 to slow hydrolysis without compromising cell viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
